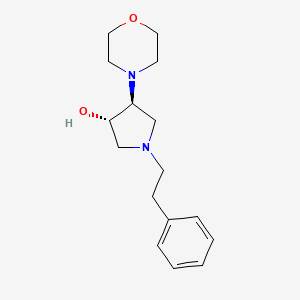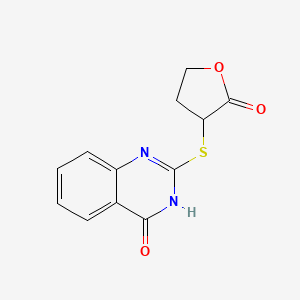![molecular formula C8H9F2NO3S B6052662 N-[2-(difluoromethoxy)phenyl]methanesulfonamide](/img/structure/B6052662.png)
N-[2-(difluoromethoxy)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(difluoromethoxy)phenyl]methanesulfonamide is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(difluoromethoxy)aniline with methanesulfonyl chloride under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of N-[2-(difluorom
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO3S/c1-15(12,13)11-6-4-2-3-5-7(6)14-8(9)10/h2-5,8,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYRRWNNBDBXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-methyl-2-piperidinyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B6052584.png)
![2-mercapto-6-methyl-3-(2-thienylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6052593.png)

![7-[(4R)-4-hydroxy-L-prolyl]-2-(2-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052606.png)
![2-{4-(2-ethylbutyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6052610.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6052611.png)
![[1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6052612.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6052618.png)
![1-[9-[(4-Fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B6052621.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B6052632.png)
![2-amino-7-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6052641.png)


![5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6052658.png)
